1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to an ethylthiophene moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethylthiophene Moiety: Starting with thiophene, an ethyl group is introduced via Friedel-Crafts alkylation.
Sulfonylation: The ethylthiophene is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-dicarbonyl compound.
Coupling Reactions: The sulfonylated ethylthiophene and the pyrazole are then coupled to the piperidine ring through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound may make it useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and the heterocyclic rings could play key roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
1-((5-methylthiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.
1-((5-ethylthiophen-2-yl)sulfonyl)-3-(1-ethyl-1H-pyrazol-3-yl)piperidine: Similar structure with an ethyl group on the pyrazole ring instead of a methyl group.
Uniqueness
1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of functional groups and heterocyclic rings, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-3-13-6-7-15(21-13)22(19,20)18-9-4-5-12(11-18)14-8-10-17(2)16-14/h6-8,10,12H,3-5,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFQNQLACYRLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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